molecular formula C18H16N4O4S2 B3006597 N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-methyl-5-nitrobenzenesulfonamide CAS No. 893987-95-6

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-methyl-5-nitrobenzenesulfonamide

Cat. No. B3006597
CAS RN: 893987-95-6
M. Wt: 416.47
InChI Key: SWTKATWMEYSKDC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-methyl-5-nitrobenzenesulfonamide and related compounds involves multiple steps, including the formation of benzenesulfonamide derivatives and subsequent functionalization. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase involves structure-activity relationship (SAR) studies and biochemical characterization, indicating a complex synthetic pathway . Similarly, the synthesis of nitrobenzenesulfonamides with nitroisopropyl and (ureidooxy)methyl groups as hypoxic cell selective cytotoxic agents demonstrates the versatility of these compounds in medicinal chemistry . The base-mediated intramolecular arylation of N-benzyl-2-nitrobenzenesulfonamides to yield benzhydrylamines further exemplifies the advanced synthetic routes available for the creation of nitrogenous heterocycles .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity. For example, the crystal structure of (Z)-N-(5-ethyl-2,3-dihydro-1,3,4-thiadiazol-2-ylidene)-4-methylbenzenesulfonamide was determined using dispersion-corrected density functional theory calculations and 13C solid-state NMR, distinguishing between tautomeric forms . This highlights the importance of accurate molecular structure determination in understanding the properties and potential applications of these compounds.

Chemical Reactions Analysis

The reactivity of nitrobenzenesulfonamides is highlighted by their ability to undergo smooth alkylation to give N-alkylated sulfonamides, which can be deprotected to yield secondary amines . Additionally, the desulfurization of nitro-substituted isothiazolimines can lead to various reaction products, including amidine derivatives and thioimidates, depending on the nucleophiles present . These reactions underscore the chemical versatility of nitrobenzenesulfonamides and their utility in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. The presence of nitro, sulfonamide, and thiazole groups can affect the solubility, acidity, and overall reactivity of these compounds. The practical chemoselective aromatic substitution method developed for the synthesis of N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives demonstrates the functional group compatibility and the influence of substituents on the reactivity of these molecules .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : The synthesis methods for related compounds include reactions like nucleophilic addition and cycloaddition. For instance, a study detailed the synthesis of sulfonylcarbamimidic azides from sulfonyl chlorides and aminotetrazole, contributing to the understanding of such compounds' synthesis pathways (Norton et al., 1987).

  • Crystal Structure Determination : X-ray crystallography has been used to determine the structures of compounds like 6-phenyl-5-(4-pyridyl)-2,3-dihydroimidazo[2,1-b]thiazole. This helps in understanding the molecular configuration and potential reactivity of these compounds (Shilcrat et al., 1991).

Biological Activities

  • Antiinflammatory Activity : Some derivatives of imidazo[2,1-b]thiazoles show significant antiinflammatory activities. Research has revealed the structure-activity relationships of these compounds, shedding light on their potential therapeutic applications (Lantos et al., 1984).

  • Antihypertensive and Cytotoxic Agents : Studies have explored the role of thiazole and imidazo[2,1-b]thiazole derivatives as antihypertensive agents and their cytotoxic properties, which could be crucial for developing new pharmaceuticals (Abdel-Wahab et al., 2008).

  • Antimicrobial and Antitubercular Activity : Research on 6-nitro-2,3-dihydroimidazo[2,1-b][1,3]thiazoles has shown promising results against tuberculosis and certain neglected tropical diseases. This opens new avenues for treating such infectious diseases with novel compounds (Thompson et al., 2017).

  • Biofilm Inhibition and Cytotoxicity : New derivatives of N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides have been investigated for their ability to inhibit bacterial biofilms and their cytotoxicity. Such studies are essential for developing new antibacterial strategies (Abbasi et al., 2020).

  • Kynurenine 3-Hydroxylase Inhibitors : N-(4-phenylthiazol-2-yl)benzenesulfonamides have been synthesized as inhibitors of kynurenine 3-hydroxylase, showing potential as high-affinity inhibitors for therapeutic applications (Röver et al., 1997).

  • Anticancer Activity : Copper(II)-sulfonamide complexes have been studied for their DNA binding, cleavage, genotoxicity, and anticancer activities. This research could lead to the development of new cancer therapies (González-Álvarez et al., 2013).

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazo[2,1-b][1,3]thiazoles, have been reported to exhibit a broad range of pharmaceutical applications as anticancer and antiviral drugs, antioxidants, immunomodulatory and tuberculostatic agents .

Mode of Action

It’s known that the outcome of the reaction of similar compounds depends on the structure of the starting bromo ketone . When electron-withdrawing substituents are present in the structure of the ketone, a competing reaction occurs, which leads to the formation of 2,5-diarylfurans .

Biochemical Pathways

Compounds with similar structures have been reported to exhibit high levels of anticancer, anti-inflammatory, antimicrobial, and antibacterial activity . This suggests that these compounds may interact with multiple biochemical pathways related to these biological processes.

Pharmacokinetics

Thiazole, a parent material for various chemical compounds including this one, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound’s bioavailability may be influenced by these properties.

Result of Action

Compounds with similar structures have been reported to show moderate ability to suppress the growth of kidney cancer cells, with a weaker effect on the cell lines of prostate cancer, colon cancer, and leukemia .

Action Environment

The spatial structure of similar compounds provides additional opportunities to use them as catalysts in asymmetric synthesis . This suggests that the compound’s action may be influenced by its spatial structure and the environment in which it is used.

Safety and Hazards

The safety and hazards associated with imidazothiazoles can vary depending on the specific compound and its biological activity. Some imidazothiazoles are used as drugs and may have side effects associated with their use .

Future Directions

Future research on imidazothiazoles may focus on the design and development of new compounds with improved biological activity and lesser side effects . Additionally, new synthetic methods for assembling their heterocyclic system and methods for their functionalization may also be explored .

properties

IUPAC Name

N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-methyl-5-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4S2/c1-12-2-7-15(22(23)24)10-17(12)28(25,26)20-14-5-3-13(4-6-14)16-11-21-8-9-27-18(21)19-16/h2-7,10-11,20H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTKATWMEYSKDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)C3=CN4CCSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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